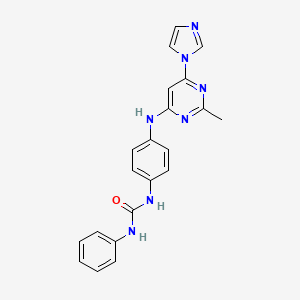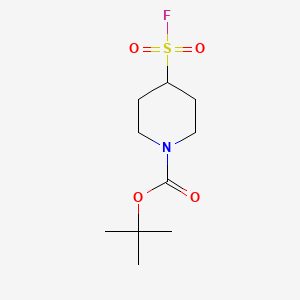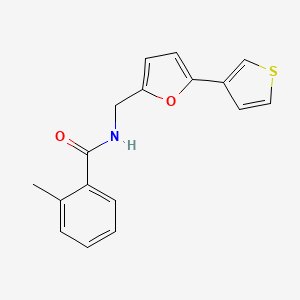
1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea is a synthetic organic compound notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. This compound features a complex structure integrating both pyrimidine and imidazole moieties, making it intriguing for diverse biochemical interactions and reactions.
作用機序
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, leading to changes in the conformation and activity of the target .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels .
準備方法
The preparation of 1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea typically involves multi-step organic synthesis.
Synthetic Routes and Reaction Conditions: : The synthesis generally starts with the construction of the 2-methylpyrimidine ring, followed by the introduction of the imidazole group. Subsequent steps involve the formation of the phenylurea derivative through reactions such as nucleophilic substitution or amination. The precise conditions, including temperature, solvents, and catalysts, vary depending on the specific synthetic pathway chosen.
Industrial Production Methods: : For industrial-scale production, optimization of reaction conditions, solvent use, and purification techniques (like crystallization or chromatography) are crucial to ensure high yield and purity.
化学反応の分析
This compound can undergo various types of chemical reactions, including but not limited to:
Oxidation: : Typically involving strong oxidizing agents, leading to the modification of functional groups within the molecule.
Reduction: : Employing reducing agents to convert specific functional groups, which can alter the compound's properties and reactivity.
Substitution: : Where one functional group is replaced by another, influenced by reaction conditions and reagents.
Common Reagents and Conditions: : This can include reagents like hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed: : Depend on the type of reaction, with potential formation of different derivatives or modifications of the parent structure.
科学的研究の応用
1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea has broad applications in various scientific domains:
Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Investigated for potential therapeutic properties, possibly as an anti-cancer or antimicrobial agent due to its unique molecular framework.
Industry: : Applied in the development of new materials or as a catalyst in specific chemical reactions.
類似化合物との比較
1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea can be compared to other similar compounds to highlight its uniqueness:
Similar Compounds: : These might include other urea derivatives with pyrimidine and imidazole components. For instance, compounds like 4-(1H-imidazol-1-yl)pyrimidin-2-ylamines and their derivatives.
Uniqueness: : The combination of the imidazole and pyrimidine rings in this compound confers specific biochemical properties and reactivity patterns, making it distinct from other related compounds.
In essence, this compound stands out due to its intricate structure and the versatile applications it holds in scientific research and industry.
特性
IUPAC Name |
1-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O/c1-15-23-19(13-20(24-15)28-12-11-22-14-28)25-17-7-9-18(10-8-17)27-21(29)26-16-5-3-2-4-6-16/h2-14H,1H3,(H,23,24,25)(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNXPUKJKGUJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2796004.png)

![2-Chloro-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2796008.png)

![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-chlorobenzyl)oxime](/img/structure/B2796010.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2796012.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2796015.png)
![4-Cyclobutanecarbonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2796016.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2796018.png)
![2-chloro-1-[(1S,4S)-5-phenyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B2796021.png)
![1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2796024.png)


